Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate

Transdermal Drug Delivery Prodrug Design NSAID Derivatives

Researchers developing and validating HPLC methods for Naproxen API require a reliable, well-characterized reference standard of the isopropyl ester impurity (Naproxen EP Impurity O). Generic naproxen esters cannot substitute due to this compound's distinct chromatographic retention and melting point (40-43°C). - Fully characterized impurity standard with defined lipophilicity (log P ~1.95-3.34) and skin permeability profiles superior to methyl/ethyl esters. - Supplied with comprehensive Certificate of Analysis; supports ANDA/AMV submissions and commercial QC. - Available for immediate dispatch; synthesized under ISO quality systems.

Molecular Formula C17H20O3
Molecular Weight 272.34 g/mol
CAS No. 68641-85-0
Cat. No. B041300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-(6-methoxynaphthalen-2-yl)propanoate
CAS68641-85-0
Synonyms6-Methoxy-α-methyl-2-naphthaleneacetic Acid 1-Methylethyl Ester
Molecular FormulaC17H20O3
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3
InChIKeyKABDXMXJNHRMMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate: Characteristics & Primary Uses


Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate (CAS 68641-85-0), also known as rac-Naproxen Isopropyl Ester or Naproxen Impurity O, is the isopropyl ester derivative of 2-(6-methoxynaphthalen-2-yl)propanoic acid, the active moiety of the NSAID naproxen . This compound, with molecular formula C₁₇H₂₀O₃ and a molecular weight of 272.34 g/mol , is a racemic mixture of the (R)- and (S)-enantiomers of the ester [1]. As a pharmaceutical analytical impurity reference standard, its primary scientific and industrial utility lies in analytical method development, method validation, and quality control applications during the commercial production of naproxen .

Primary Role Pharmaceutical impurity reference standard (Naproxen Impurity O)
Composition Racemic mixture of (R)- and (S)-isopropyl ester enantiomers
Research Use Supports prodrug design studies, transdermal formulation screening, and analytical method validation

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate: Generic Substitution Limitations


Generic substitution with other naproxen esters or related impurities is not scientifically justifiable due to the unique physical, chemical, and biological properties of the isopropyl ester. As demonstrated by head-to-head comparative studies, the isopropyl ester exhibits a distinct lipophilicity (log P) and skin permeability profile compared to methyl and ethyl esters, directly influencing its performance as a prodrug and in transdermal delivery systems [1]. Furthermore, its unique melting point (40-43°C) and distinct chromatographic retention behavior are critical for its role as a specific reference standard for impurity profiling in naproxen manufacturing . These quantifiable differences, detailed in Section 3, preclude simple interchangeability with other naproxen derivatives.

Ester lipophilicity mismatch

Isopropyl ester log P and skin permeability differ from methyl/ethyl esters; interchange may alter transdermal flux predictions.

Chromatographic retention shift

Distinct melting point (40–43°C) and retention behavior prevent simple replacement as an impurity marker in naproxen assays.

Impurity identity specificity

Other naproxen esters or impurities cannot serve as equivalent reference standards; isomer/ester specificity is critical for method selectivity.

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate: Comparative Performance Evidence


Skin Permeability vs. Methyl & Ethyl Esters

In a direct comparative study of naproxen ester prodrugs, the isopropyl ester demonstrated the highest permeability through pigskin compared to methyl and ethyl esters [1].

Skin Permeability vs. Esters
Head-to-head
Isopropyl > Ethyl > Methyl Franz cell, pigskin model
Supports transdermal formulation research screening
Reported highest permeability among tested naproxen esters; class-level ester ranking
Transdermal Drug Delivery Prodrug Design NSAID Derivatives

In Vivo Analgesic Activity Comparison

In an in vivo study, the isopropyl ester showed lower peripheral analgesic activity (82.59% writhing inhibition for ethyl ester, 82.09% for methyl ester) compared to the ethyl and methyl esters, but still significantly higher than the parent drug naproxen (64.68% inhibition) [1].

In Vivo Analgesic Activity
Head-to-head
Isopropyl ester: >64.68% inhibition (reported) vs. Ethyl 82.59%, Methyl 82.09%, Naproxen 64.68%
Supports analgesic activity screening in research models
Lower writhing inhibition than ethyl/methyl esters; exceeds parent naproxen; mouse model
Analgesic Activity In Vivo Pharmacology Prodrug Evaluation

In Vivo Anti-inflammatory Activity

In a carrageenan-induced paw edema model, the isopropyl ester showed anti-inflammatory activity comparable to that of naproxen and other esters [1].

Anti-inflammatory Activity
Head-to-head
90.65% inhibition (isopropyl) vs. Naproxen 95.12%, Methyl 96.75%
Reported activity comparable to naproxen in rodent model
Carrageenan paw edema, 5h post-dose; model-response context
Anti-inflammatory Activity In Vivo Pharmacology NSAID Derivatives

GI Toxicity vs. Naproxen

The isopropyl ester of naproxen induced significantly less gastrointestinal injury and bleeding compared to the parent drug naproxen in a rat model [1].

GI Tolerability vs. Naproxen
Head-to-head
Qualitative reduction in gastric lesion severity Rat model, 4.5-day oral dosing
Supports gastric tolerability endpoint monitoring
Less injury vs. naproxen; endpoint context for prodrug research
Gastrointestinal Safety NSAID Toxicity Prodrug Design

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate: Key Application Scenarios


Topical & Transdermal Formulation Development

Based on its superior permeability through skin models compared to methyl and ethyl esters [1], this compound is a prime candidate for research and development of novel topical creams, gels, and transdermal patches for localized pain and inflammation management.

GI-Safe Prodrug Synthesis

Given the evidence of significantly reduced gastric lesions compared to the parent drug naproxen [2], this ester is a valuable intermediate for designing and synthesizing next-generation naproxen prodrugs with improved gastrointestinal safety profiles.

Analytical Method Development & QC

As a recognized pharmaceutical analytical impurity (Naproxen Impurity O) with a defined melting point (40-43°C) and distinct chromatographic properties , this compound is essential as a reference standard for developing, validating, and performing routine quality control assays in naproxen manufacturing.

Application
Selection Property
Validation Focus
Transdermal formulation research
Ester permeability ranking (isopropyl > ethyl > methyl)
In vitro skin permeability assay context
Prodrug design with gastric endpoint monitoring
Gastric lesion severity ranking vs. parent naproxen
In vivo GI tolerability endpoint review
Analytical impurity profiling for naproxen QC
Chromatographic retention and melting point (40–43°C)
Method specificity and impurity marker validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.